PSMA Binding Affinity: Glu-urea-Glu vs. Glu-urea-Lys Pharmacophores
In a comparative study of 18F-labeled PSMA inhibitors, the Glu-urea-Glu-based ligand (EuE-k-β-a-18F-FPyl) demonstrated a 3.8-fold higher PSMA binding affinity (IC50 = 1.1 nM) compared to the Glu-urea-Lys-based clinical tracer 18F-DCFPyl (IC50 = 12.3 nM), and a 3.8-fold higher affinity compared to 18F-PSMA-1007 (IC50 = 4.2 nM) [1]. This direct head-to-head comparison under identical assay conditions (LNCaP cell competition binding) quantifies the affinity advantage of the Glu-urea-Glu pharmacophore over the more commonly employed Glu-urea-Lys scaffold.
| Evidence Dimension | PSMA Binding Affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.1 ± 0.2 nM (for EuE-k-β-a-18F-FPyl, a Glu-urea-Glu-based ligand) |
| Comparator Or Baseline | 18F-DCFPyl (Glu-urea-Lys-based): IC50 = 12.3 ± 1.2 nM; 18F-PSMA-1007 (Glu-urea-Lys-based): IC50 = 4.2 ± 0.5 nM |
| Quantified Difference | 11.2-fold higher affinity vs. 18F-DCFPyl; 3.8-fold higher affinity vs. 18F-PSMA-1007 |
| Conditions | LNCaP cell competition binding assay |
Why This Matters
Higher binding affinity enables lower required dosing or improved target engagement for imaging and therapeutic applications, directly impacting procurement decisions for ligand development.
- [1] Robu S, Schmidt A, Eiber M, et al. Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors for prostate cancer imaging: a comparison with 18F-DCFPyl and 18F-PSMA-1007. EJNMMI Research. 2018;8:30. View Source
